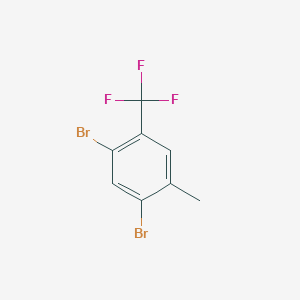

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

Description

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 5-positions, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₈H₅Br₂F₃, with a molecular weight of 329.93 g/mol. The compound’s structure combines electron-withdrawing (Br, -CF₃) and electron-donating (methyl) groups, creating unique electronic and steric effects. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVJNJCYMJBWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371614 | |

| Record name | 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231285-88-4 | |

| Record name | 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231285-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of substituted benzene derivatives with various functional groups.

Reduction: Formation of 2-methyl-4-(trifluoromethyl)benzene.

Scientific Research Applications

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the benzene ring and boronic acids.

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Functional Group Variations

The compound’s reactivity and properties can be compared to structurally analogous benzene derivatives:

Key Findings :

- Halogen Influence : Bromine’s larger atomic radius compared to chlorine increases molecular weight and polarizability, enhancing intermolecular forces (e.g., higher melting/boiling points) .

- Positional Isomerism : Methyl groups at position 2 (meta to Br) reduce steric clashes compared to position 3, favoring regioselective reactions .

- Functional Group Impact : The -CF₃ group’s strong electron-withdrawing effect deactivates the benzene ring, making the compound less reactive toward electrophilic substitution compared to nitro-substituted analogs .

Physical and Chemical Properties

Note: The trifluoromethyl group enhances thermal stability but reduces solubility in nonpolar solvents compared to methoxy or nitro derivatives .

Biological Activity

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene (CAS No. 231285-88-4) is an aromatic compound characterized by its unique molecular structure, which includes two bromine atoms, a methyl group, and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its notable biological activity and potential applications.

- Molecular Formula : C₈H₅Br₂F₃

- Molecular Weight : 317.93 g/mol

- Structural Features : The presence of the trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a subject of interest for biological studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems. The compound's interactions at the molecular level suggest mechanisms that may influence cellular processes.

Research indicates that the trifluoromethyl group significantly influences the compound's interaction with biological targets. This structural feature enhances binding affinity to certain receptors and enzymes, potentially leading to inhibitory effects on various biological pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on halogenated aromatic compounds found that this compound exhibited notable antimicrobial properties against a range of bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.

- Cytotoxic Effects : In vitro experiments demonstrated that this compound showed cytotoxic effects on cancer cell lines. The results indicated that the compound induced apoptosis through activation of caspase pathways, which are crucial for programmed cell death.

- Inflammatory Response Modulation : Another research effort focused on the anti-inflammatory properties of this compound. The findings suggested that it could suppress pro-inflammatory cytokines in macrophage models, indicating its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For EAS, bromination of a pre-functionalized toluene derivative (e.g., 2-methyl-4-(trifluoromethyl)benzene) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) is employed. For regioselective bromination at the 1,5-positions, steric and electronic effects of the methyl and trifluoromethyl groups must be considered . Optimization involves adjusting stoichiometry (e.g., 2.2 equiv Br₂) and reaction time (12–24 hr), monitored by TLC or HPLC. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures high yield (70–85%) .

Q. How can NMR spectroscopy resolve substitution patterns in polyhalogenated benzene derivatives like this compound?

- Methodology : ¹H and ¹³C NMR are critical for confirming substitution. The methyl group (2-position) appears as a singlet (~δ 2.3 ppm) due to lack of adjacent protons. Bromine’s deshielding effect splits signals for adjacent carbons (C-1 and C-5: δ 120–125 ppm in ¹³C NMR). ¹⁹F NMR identifies the trifluoromethyl group (δ -60 to -65 ppm). NOESY or COSY can clarify spatial arrangements if overlapping signals occur .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of brominated aromatics, and how can SHELX-based refinement address them?

- Methodology : Heavy atoms like bromine cause absorption errors and weak diffraction. SHELXL (via OLEX2) mitigates this using TWIN/BASF commands for data scaling and absorption correction. For disordered trifluoromethyl groups, PART instructions partition electron density. R-factor convergence (<5%) and Hirshfeld surface analysis validate structural accuracy. Comparative studies with neutron diffraction may resolve ambiguities in hydrogen bonding .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions involving this compound?

- Methodology : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, slowing Suzuki-Miyaura couplings. Palladium catalysts with bulky ligands (e.g., SPhos or XPhos) enhance reactivity by stabilizing the transition state. DFT calculations (B3LYP/6-31G*) show reduced electron density at C-4, favoring oxidative addition at C-1/C-5. Kinetic studies (monitored via GC-MS) reveal rate constants (k) 2–3× lower than non-fluorinated analogs .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodology : Discrepancies between calculated (DFT) and observed NMR shifts may arise from solvent effects or dynamic processes. Parametrization using PCM solvent models (e.g., COSMO-RS) improves agreement. For mass spectrometry (HRMS), isotopic patterns of bromine (1:1 for ⁷⁹Br/⁸¹Br) confirm molecular ions. Cross-validation with IR (C-F stretch: 1150–1250 cm⁻¹) and Raman spectroscopy ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.